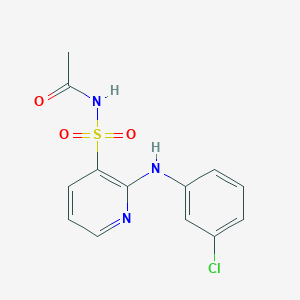
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide, also known as NCX-4016, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as nitro-NSAIDs, which are nonsteroidal anti-inflammatory drugs that contain a nitro group in their chemical structure. NCX-4016 has been shown to possess anti-inflammatory, anti-thrombotic, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
作用機序
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide inhibits COX activity by covalently modifying a specific amino acid residue in the enzyme's active site. This modification results in the irreversible inhibition of COX activity, leading to a reduction in the production of prostaglandins.
Biochemical and Physiological Effects:
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the regulation of inflammation. N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide also inhibits platelet aggregation and reduces the formation of blood clots, which can lead to thrombosis. In addition, N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
実験室実験の利点と制限
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It also possesses multiple pharmacological effects, making it a versatile tool for studying various biological processes. However, N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has some limitations for lab experiments. It is a reactive compound that can covalently modify proteins, which can lead to non-specific effects. In addition, its irreversible inhibition of COX activity can result in the accumulation of arachidonic acid, which can have unintended effects on cellular processes.
将来の方向性
There are several future directions for the study of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide. One potential direction is the development of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide analogs with improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of the molecular mechanisms underlying N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide's anti-cancer properties, which could lead to the development of novel cancer therapies. Additionally, the use of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide in combination with other drugs could enhance its therapeutic potential for various diseases. Overall, the study of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has the potential to lead to the development of new treatments for a wide range of diseases.
合成法
The synthesis of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide involves the reaction of 3-chloroaniline with acetic anhydride to form N-acetyl-3-chloroaniline. This intermediate is then reacted with 3-pyridinesulfonamide in the presence of sodium ethoxide to yield N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide. The synthesis of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide is a multistep process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide also possesses anti-thrombotic properties by inhibiting platelet aggregation and reducing the formation of blood clots. In addition, N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
特性
CAS番号 |
55841-78-6 |
|---|---|
製品名 |
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide |
分子式 |
C13H12ClN3O3S |
分子量 |
325.77 g/mol |
IUPAC名 |
N-[2-(3-chloroanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C13H12ClN3O3S/c1-9(18)17-21(19,20)12-6-3-7-15-13(12)16-11-5-2-4-10(14)8-11/h2-8H,1H3,(H,15,16)(H,17,18) |
InChIキー |
XLMPEARVHNAVTG-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)Cl |
正規SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



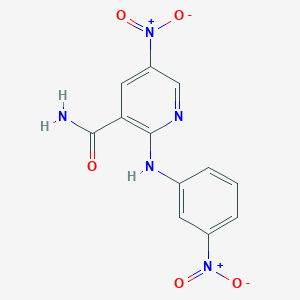
![Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate](/img/structure/B215312.png)
![1-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215315.png)
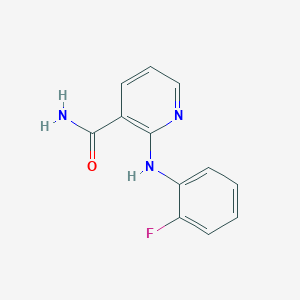
![1-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215317.png)
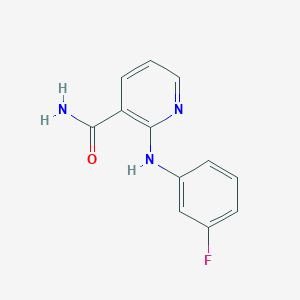
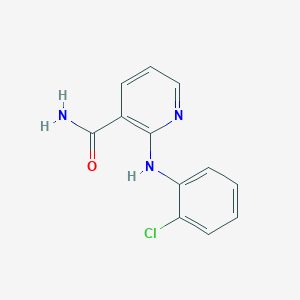
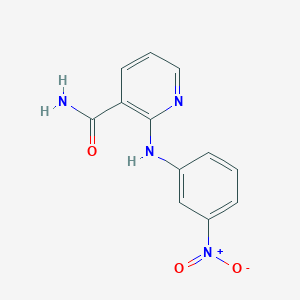
![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)
![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)